N-(1H-indol-5-yl)-2-(phenylsulfanyl)nicotinamide
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Overview
Description
N-(1H-indol-5-yl)-2-(phenylsulfanyl)nicotinamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(1H-indol-5-yl)-2-(phenylsulfanyl)nicotinamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-phenylthiopyridine-3-amine under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
N-(1H-indol-5-yl)-2-(phenylsulfanyl)nicotinamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-2-(phenylsulfanyl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
N-(1H-indol-5-yl)-2-(phenylsulfanyl)nicotinamide can be compared with other indole derivatives, such as:
N-(2-(1H-indol-5-yl)butyl)-4-sulfamoyl-benzamide: This compound also features an indole ring but differs in its substituents and overall structure, leading to different biological activities and applications.
1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives: These compounds have shown potential as anticancer agents and share some structural similarities with this compound.
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These derivatives are known for their α-glucosidase inhibitory activity and have been studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(1H-indol-5-yl)-2-phenylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(23-15-8-9-18-14(13-15)10-12-21-18)17-7-4-11-22-20(17)25-16-5-2-1-3-6-16/h1-13,21H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDZTOZSBTWYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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